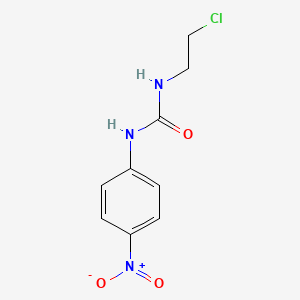![molecular formula C14H12N2O3 B11995773 Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- CAS No. 38539-93-4](/img/structure/B11995773.png)
Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]-: is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) attached to two aryl groups. This particular compound is known for its vibrant color and is often used in dyeing and pigmentation processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- typically involves the azo coupling reaction. This reaction is carried out by diazotizing 4-methoxyaniline to form the diazonium salt, which is then coupled with 2-hydroxybenzaldehyde under alkaline conditions. The reaction is usually performed in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows a similar route but with optimized conditions for large-scale production. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to prevent the decomposition of the diazonium salt and to maximize the coupling efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- can undergo oxidation reactions to form corresponding quinones.
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- is used as a precursor in the synthesis of various organic compounds. It is also used as a reagent in analytical chemistry for the detection of certain metal ions.
Biology: In biological research, this compound is used as a staining agent due to its vibrant color. It is also used in the study of enzyme kinetics and protein interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its derivatives are being studied for their antimicrobial and anticancer properties.
Industry: In the industrial sector, Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- is used in the production of dyes and pigments. It is also used in the manufacture of polymers and plastics.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes and proteins. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.
Proteins: It can bind to proteins, altering their structure and function.
Cell Membranes: The compound can interact with cell membranes, affecting their permeability and integrity.
Comparación Con Compuestos Similares
- Benzaldehyde, 2-hydroxy-5-methoxy-
- Benzaldehyde, 2-hydroxy-4-methoxy-
- Benzaldehyde, 2-hydroxy-5-methyl-
Comparison:
- Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- is unique due to the presence of the azo group, which imparts distinct chemical and physical properties.
- Benzaldehyde, 2-hydroxy-5-methoxy- lacks the azo group, making it less reactive in certain reactions.
- Benzaldehyde, 2-hydroxy-4-methoxy- has a different substitution pattern, affecting its reactivity and applications.
- Benzaldehyde, 2-hydroxy-5-methyl- has a methyl group instead of the methoxy group, leading to differences in its chemical behavior and uses.
Propiedades
Número CAS |
38539-93-4 |
|---|---|
Fórmula molecular |
C14H12N2O3 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
2-hydroxy-5-[(4-methoxyphenyl)diazenyl]benzaldehyde |
InChI |
InChI=1S/C14H12N2O3/c1-19-13-5-2-11(3-6-13)15-16-12-4-7-14(18)10(8-12)9-17/h2-9,18H,1H3 |
Clave InChI |
RLSDJPZMEHSQRV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-butyl-4-hydroxy-N'-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11995694.png)


![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11995715.png)
![Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11995724.png)
![3-{[(E)-(4-chlorophenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11995725.png)


![3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11995731.png)

![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11995750.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11995759.png)


